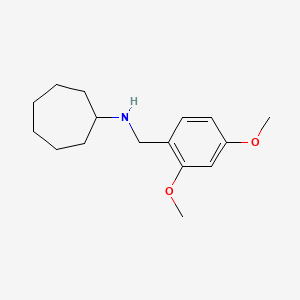
6-bromo-2-phenyl-4-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-2-phenyl-4-quinolinecarbohydrazide (BPQ) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPQ is a heterocyclic compound that contains a quinoline ring system and a hydrazide functional group. It has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of 6-bromo-2-phenyl-4-quinolinecarbohydrazide involves the inhibition of various cellular processes such as DNA synthesis and protein synthesis. 6-bromo-2-phenyl-4-quinolinecarbohydrazide has been found to bind to DNA and inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 6-bromo-2-phenyl-4-quinolinecarbohydrazide has also been found to inhibit the activity of ribosomes, which are responsible for protein synthesis.
Biochemical and Physiological Effects:
6-bromo-2-phenyl-4-quinolinecarbohydrazide has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. 6-bromo-2-phenyl-4-quinolinecarbohydrazide has also been found to inhibit the production of reactive oxygen species, which can cause oxidative stress and damage to cells. Additionally, 6-bromo-2-phenyl-4-quinolinecarbohydrazide has been found to exhibit significant anti-angiogenic activity, which can prevent the growth of blood vessels that supply nutrients to tumors.
実験室実験の利点と制限
6-bromo-2-phenyl-4-quinolinecarbohydrazide has several advantages for lab experiments, including its ease of synthesis and its ability to exhibit significant anti-tumor activity. However, one limitation of 6-bromo-2-phenyl-4-quinolinecarbohydrazide is its poor solubility in water, which can make it difficult to use in certain experiments. Additionally, 6-bromo-2-phenyl-4-quinolinecarbohydrazide has been found to exhibit cytotoxicity against normal cells at high concentrations, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of 6-bromo-2-phenyl-4-quinolinecarbohydrazide. One potential direction is the development of 6-bromo-2-phenyl-4-quinolinecarbohydrazide derivatives that exhibit improved solubility and reduced cytotoxicity. Another potential direction is the study of the synergistic effects of 6-bromo-2-phenyl-4-quinolinecarbohydrazide with other anti-tumor agents. Additionally, the study of the molecular mechanisms underlying the anti-tumor activity of 6-bromo-2-phenyl-4-quinolinecarbohydrazide can provide insights into the development of new anti-cancer therapies.
合成法
6-bromo-2-phenyl-4-quinolinecarbohydrazide can be synthesized using different methods, including the reaction of 2-phenyl-4-quinolinecarboxylic acid with hydrazine hydrate in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction yields 6-bromo-2-phenyl-4-quinolinecarbohydrazide as a yellow solid. Other methods involve the reaction of 2-phenyl-4-quinolinecarboxylic acid with hydrazine sulfate or hydrazine monohydrate in the presence of a catalyst such as p-toluenesulfonic acid.
科学的研究の応用
6-bromo-2-phenyl-4-quinolinecarbohydrazide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-tumor activity against various cancer cell lines. 6-bromo-2-phenyl-4-quinolinecarbohydrazide has also been studied for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, 6-bromo-2-phenyl-4-quinolinecarbohydrazide has been found to exhibit significant antibacterial activity against various bacterial strains.
特性
IUPAC Name |
6-bromo-2-phenylquinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-11-6-7-14-12(8-11)13(16(21)20-18)9-15(19-14)10-4-2-1-3-5-10/h1-9H,18H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPLUJKIZDGUTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-phenylquinoline-4-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-ethyl-3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5729780.png)
![N'-[(5-bromo-2-thienyl)methylene]-4-ethylbenzenesulfonohydrazide](/img/structure/B5729792.png)
![3-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5729802.png)
![N-[3-(methoxymethyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B5729807.png)

![2-methyl-5-(2-oxo-2-phenylethyl)[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5729814.png)
